![molecular formula C19H17FN2O3S2 B2676036 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide CAS No. 2319873-66-8](/img/structure/B2676036.png)

N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[(4-fluorophenyl)methyl]ethanediamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

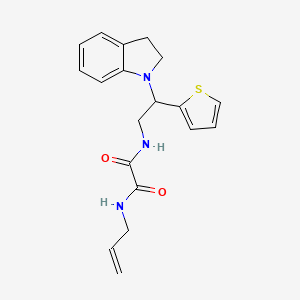

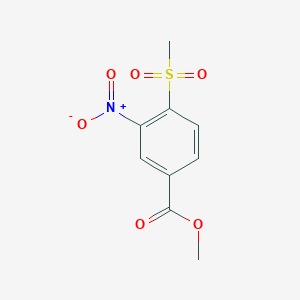

This compound is a complex organic molecule that contains a bithiophene moiety (a structure containing two thiophene rings), a fluorobenzyl group (a benzene ring with a fluorine atom and a methyl group), and an oxalamide group (a type of amide). These groups are known to have various properties and uses in chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bithiophene moiety, the introduction of the fluorobenzyl group, and the formation of the oxalamide group . The exact methods would depend on the specific reactions used and the desired configuration of the final product.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bithiophene moiety would likely contribute to the compound’s conjugated system, potentially giving it interesting electronic properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out . The presence of the fluorobenzyl group could make the compound susceptible to reactions involving nucleophilic aromatic substitution.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its molecular structure . The presence of the fluorobenzyl group could influence these properties, as fluorine is highly electronegative and can form strong bonds with carbon.Applications De Recherche Scientifique

Neuroprotective Potential

Research has demonstrated the neuroprotective effects of compounds targeting the Na+/Ca2+ exchanger (NCX), suggesting potential applications in neuroprotection and therapeutic strategies for neurodegenerative diseases. For instance, YM-244769, a novel NCX inhibitor, showed significant protection against hypoxia/reoxygenation-induced neuronal cell damage by preferentially inhibiting NCX3. Such inhibitors are not only experimentally useful but also hold therapeutic potential as new neuroprotective drugs (Iwamoto & Kita, 2006).

Synthetic Methodology and Compound Development

The development of novel synthetic approaches for oxalamides and related compounds highlights the versatility and importance of these molecules in chemical synthesis. For example, a novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, providing a useful formula for both anthranilic acid derivatives and oxalamides. This methodology is operationally simple and high-yielding, which is crucial for advancing synthetic chemistry and developing new compounds with potential applications in various fields (Mamedov et al., 2016).

Cancer Research and Imaging

In cancer research, the development and use of specific compounds for imaging and therapeutic purposes are of significant interest. For instance, radioligands derived from high-affinity Y1 receptor antagonists have been developed for imaging studies of Y1R-positive tumors. This demonstrates the potential of such compounds in enhancing the diagnosis and treatment of cancer, providing a pathway for the development of novel diagnostic and therapeutic agents (Keller et al., 2017).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c20-14-3-1-12(2-4-14)9-21-18(24)19(25)22-10-15(23)17-6-5-16(27-17)13-7-8-26-11-13/h1-8,11,15,23H,9-10H2,(H,21,24)(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKLXZYIZSBWQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2675958.png)

![5-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2675961.png)

![3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2675962.png)

![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)

![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)

![4-[2-(Dimethylamino)ethoxy]-2-fluoroaniline](/img/structure/B2675974.png)

![3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2675976.png)